molecular formula C20H18N4O2S2 B2537597 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole CAS No. 897477-74-6

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

Cat. No.: B2537597
CAS No.: 897477-74-6
M. Wt: 410.51
InChI Key: RDGKJZVDOHDIKW-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar compounds to 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole include other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-26-15-3-2-4-16-18(15)22-20(28-16)24-9-7-23(8-10-24)19(25)13-5-6-14-17(11-13)27-12-21-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGKJZVDOHDIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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